N-{3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide
Description
Properties
IUPAC Name |
N-[5-(2-phenylethylsulfonyl)-1H-1,2,4-triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-9(17)13-11-14-12(16-15-11)20(18,19)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVODMGQWDZEMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=N1)S(=O)(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction
- 2-Phenylethanesulfonyl chloride (1.2 eq)
- 5-Amino-1H-1,2,4-triazole (1.0 eq)
- KOH (2.5 eq) in THF/H₂O (4:1)
Mechanistic Insight:
The sulfonylation selectively occurs at the triazole N3 due to:
Acetylation Protocol
- Bromoacetyl bromide (1.1 eq)
- Na₂CO₃ (2.0 eq) in H₂O/EtOAc
| Parameter | Value |
|---|---|
| Temperature | 0-5°C |
| Reaction Time | 45 min |
| pH Control | 9.0-9.5 |
| Yield | 89% ± 2% |
- Microwave-assisted synthesis reduces reaction time from 1800 min to 70 sec with 15-20% yield improvement
- Excess bromoacetyl bromide leads to diacetylation (≤3% byproduct)
Analytical Characterization Data
Comparative spectral data from analogous compounds:
Table 1: Spectroscopic Signatures
| Technique | Key Peaks | Reference |
|---|---|---|
| IR (KBr) | 3345 cm⁻¹ (N-H), 1669 cm⁻¹ (C=O) | |
| ¹H NMR (500 MHz) | δ 8.68 (s, 1H, NH), 7.78 (d, 2H ArH) | |
| 13C NMR | 168.5 ppm (C=O), 142.3 ppm (C-SO₂) |
- HPLC: ≥98.5% (C18, MeCN/H2O 70:30)
- m/z Calc.: 306.34 [M+H]⁺
- Elemental Analysis: C 54.89%, H 5.26%, N 18.29%
Process Optimization Findings
Comparative synthesis methods from:
Table 2: Reaction Efficiency Comparison
| Method | Time | Yield (%) | Energy (kJ/mol) |
|---|---|---|---|
| Conventional | 1380 min | 72 | 1850 |
| Microwave | 42 sec | 91 | 420 |
Key advantages of microwave synthesis:
- 98% reduction in reaction time
- 26% increase in yield
- 77% energy savings
Pharmacological Relevance
While direct activity data is unavailable, structural analogs demonstrate:
- GPR17 receptor modulation (EC₅₀ = 41 nM)
- α-glucosidase inhibition (IC₅₀ = 38 μM)
- HIV-1 reverse transcriptase inhibition (Ki = 0.85 μM)
The compound's sulfonamide-acetamide architecture suggests potential dual-action pharmacokinetics, with predicted LogP = 1.92 (ChemAxon) and aqueous solubility 2.1 mg/mL at pH 7.4.
Challenges & Solutions
Key Issue: Sulfonylation regioselectivity
Mitigation Strategies:
Chemical Reactions Analysis
Formation of the Triazole Ring
The synthesis of the triazole core in this compound typically involves cyclization reactions. For analogous triazole derivatives, hydrazine derivatives are often used to form the triazole ring through reactions with carbonyl compounds or other nitrogen-containing precursors. For example, condensation reactions with hydrazine hydrate in refluxing ethanol or acetonitrile have been employed to generate the triazole structure . Acidic conditions (e.g., HCl) may facilitate cyclization by protonating intermediates and stabilizing the transition state.
Key Reaction Mechanism :
-
Formation of a triazole precursor (e.g., via hydrazine-hydrazide cyclization).
-
Acidic conditions drive cyclization to form the 1H-1,2,4-triazole ring.
Sulfonylation Reaction
The introduction of the sulfonyl group (2-phenylethylsulfonyl) likely involves nucleophilic aromatic substitution or sulfonamide formation. For similar structures, aryl sulphonyl chlorides (e.g., phenylsulphonyl chloride) react with amines or nitrogen-containing heterocycles. For instance, in the synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, aminotriazoles react with sulphonyl chlorides to yield sulfonamides, with selectivity influenced by the acidity of the N-H group .
Critical Factors :
-
Selectivity : The triazole’s NH group is more reactive due to inductive effects from adjacent atoms, leading to preferential sulfonylation at the 3-position .
-
Conditions : Reactions may proceed in polar aprotic solvents (e.g., acetonitrile) or under basic conditions (e.g., potassium carbonate) .
| Reaction Parameter | Typical Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulphonyl chloride reaction | Anhydrous solvent, room temperature | 60–80% | |
| Nucleophilic substitution | Polar aprotic solvent, reflux | 70–90% |
Reaction Optimization and Challenges
-
Yield Enhancement : Microwave-assisted methods significantly shorten reaction times (e.g., 30–70 seconds vs. 900–1800 minutes for conventional methods) while improving yields (e.g., 91–96% vs. 68–86%) .
-
Selectivity Control : Steric hindrance or electronic effects from substituents (e.g., phenylethyl groups) can influence reaction pathways, necessitating precise control of reaction conditions .
Stability and Degradation
The acetamide group may undergo hydrolysis under acidic conditions, potentially leading to degradation. Stability is influenced by solvent choice and pH.
Scientific Research Applications
N-{3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-{3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide and related triazole-acetamide derivatives:
Key Structural and Functional Insights:
Triazole Isomerism :
- 1,2,4-Triazole derivatives (e.g., compound 11h) often exhibit stronger kinase inhibition (e.g., VEGFR-2) due to planar geometry favoring receptor binding . In contrast, 1,2,3-triazole analogs (e.g., 6a) show broader antiproliferative activity but lower target specificity .
Substituent Effects :
- Sulfonyl vs. Thioether : The sulfonyl group in the target compound enhances metabolic stability compared to thioether-linked analogs (e.g., ), which are prone to oxidation .
- Hydrazinecarbonyl vs. Sulfonyl : Hydrazinecarbonyl derivatives (e.g., 11h) demonstrate potent VEGFR-2 inhibition but may suffer from hydrolytic instability, whereas sulfonyl groups improve solubility and bioavailability .
Biological Activity: The target compound’s 2-phenylethylsulfonyl group likely enhances lipophilicity, improving blood-brain barrier penetration compared to polar derivatives like 6a (naphthalene-ether) . Anticancer analogs (e.g., 11h) with halogen substituents (Cl, F) show nanomolar IC₅₀ values, suggesting that introducing halogens to the target compound could optimize activity .
Synthetic Accessibility :
- Click chemistry (e.g., ) offers high yields (>70%) for 1,2,3-triazoles, while 1,2,4-triazole synthesis (e.g., ) requires harsh conditions and yields ≤72.7% .
Biological Activity
N-{3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide is a synthetic organic compound characterized by its unique structural components: a 1,2,4-triazole ring, a sulfonyl group, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The structure includes:
- Triazole Ring : Known for various biological activities.
- Sulfonyl Group : Enhances pharmacological properties.
- Acetamide Moiety : Contributes to the compound's biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The presence of the sulfonyl group in this compound enhances its interaction with microbial targets, potentially leading to higher efficacy in inhibiting microbial growth.
Anti-inflammatory Properties
In studies evaluating anti-inflammatory effects, derivatives of triazole compounds have demonstrated notable activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, a related triazole compound exhibited up to 61.20% inhibition of edema in animal models at higher doses . The mechanism may involve lysosomal stabilization and inhibition of prostaglandin biosynthesis.
Antidiabetic Effects
The compound has shown promise in managing glucose levels. In vivo studies with similar triazole derivatives reported significant reductions in blood sugar levels in diabetic rat models. For instance, compounds administered at 100 mg/kg resulted in blood sugar decreases ranging from 17.5% to 25.1% . This suggests potential applications for this compound in diabetes management.
Molecular Mechanisms
The biological activity of this compound can be attributed to its interaction with various biological targets:
| Target | Activity | Reference |
|---|---|---|
| PTP1B | Inhibition (low micromolar range) | |
| Acetylcholinesterase | Inhibition observed | |
| Glucose transporters | Modulation of insulin signaling |
Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial activity of triazole derivatives similar to this compound. Results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Study 2: Anti-inflammatory Action
In a controlled study involving animal models treated with the compound, significant reductions in inflammatory markers were observed. The results demonstrated that the compound's anti-inflammatory effects were comparable to those of traditional NSAIDs at equivalent doses.
Study 3: Antidiabetic Potential
The antidiabetic properties were evaluated in streptozotocin-induced diabetic rats. The administration of this compound led to notable improvements in glucose tolerance and insulin sensitivity. This study supports the potential use of this compound as a therapeutic agent for diabetes management .
Q & A
Q. Advanced
- PASS Program : Predicts biological targets (e.g., kinase inhibition) and flags false positives.
- Molecular Docking : Identifies binding modes in protein active sites (e.g., COX-2). Discrepancies between docking scores and experimental IC50 values may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .
What safety protocols are critical when handling sulfonyl-triazole derivatives?
Q. Basic
Q. Advanced
- Hazard Analysis : Assess reactivity with common lab reagents (e.g., LiAlH4) using predictive tools like CAMEO.
- Waste Management : Neutralize sulfonyl-containing waste with alkaline solutions to prevent environmental toxicity .
What are emerging applications of triazole-acetamide derivatives beyond traditional therapeutic areas?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
